Product packaging for 1-Cycloundecene-1-Carboxylic Acid(Cat. No.:CAS No. 3667-71-8)

1-Cycloundecene-1-Carboxylic Acid

Cat. No.: B3433533
CAS No.: 3667-71-8
M. Wt: 196.29 g/mol
InChI Key: VIOUXKOATDSRRK-UHFFFAOYSA-N
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Description

Contextualization of Medium-Ring Unsaturated Carboxylic Acids in Advanced Organic Synthesis.

Medium-sized rings (8–11-membered cycles) are notoriously more challenging to synthesize than their smaller (5–7-membered) or larger counterparts due to unfavorable ring strain. acs.org This "medium-ring effect" results in higher activation energies for cyclization reactions, making their formation difficult. Despite these synthetic hurdles, compounds bearing medium-sized cyclic motifs are prevalent in a variety of natural products. acs.org It is believed that the distinct balance of structural rigidity and conformational flexibility in these rings can lead to enhanced binding affinities for biological targets when compared to their small-ring analogs. acs.org

The introduction of a carboxylic acid group and an endocyclic double bond, as seen in 1-cycloundecene-1-carboxylic acid, further functionalizes the medium-sized ring, opening up a wider range of potential chemical transformations. Unsaturated carboxylic acids, in general, exhibit the characteristic reactions of both isolated double bonds and carboxylic acid groups, especially when the functional groups are well-separated. libretexts.org However, the proximity of the double bond and the carboxyl group in α,β-unsaturated systems leads to unique reactivity patterns, such as conjugate additions. libretexts.org In the context of medium rings, the interplay between the ring's conformational preferences and the electronic nature of the unsaturated carboxylic acid moiety makes these compounds fascinating subjects for synthetic and mechanistic studies.

The synthesis of medium-ring cycloalkene-1-carboxylic acids has been a topic of interest, with methods being developed to overcome the inherent difficulties in their preparation. acs.org The development of new synthetic methods for the direct and selective functionalization of carbocycles is highly desirable, as cyclic structures are fundamental in medicinal chemistry for controlling molecular shape and improving pharmacokinetic properties. nih.gov

Evolution of Research Trajectories for this compound and Related Systems.

A key aspect of the research on this compound has been the study of its stereochemistry. The synthesis often yields a mixture of (E) and (Z) isomers, and their relative stabilities have been a subject of investigation. acs.org For the cycloundecene-1-carboxylic acid system, thermodynamic studies have been conducted to determine the standard free energies, enthalpies, and entropies of isomerization between the E/Z isomers. acs.org These studies, carried out in an acetic anhydride-triethylamine mixture, revealed that the (E)-isomer is the more stable of the two. acs.org This is a significant finding, as in other related systems, the less stable isomer was sometimes formed in predominant amounts. acs.org

More recent research in the broader field of medium-ring synthesis has focused on developing catalytic methods to form these challenging structures. acs.org While not directly focused on this compound, these advancements in forming 8- and 9-membered rings through intramolecular reactions of vinyl carbocations demonstrate the ongoing effort to access this underexplored chemical space. acs.org Such modern synthetic strategies could potentially be adapted for the synthesis of complex derivatives of cycloundecene carboxylic acid in the future.

Significance of the Cycloundecene Carboxylic Acid Moiety in Chemical Science.

The cycloundecene carboxylic acid moiety, as a representative of medium-ring unsaturated carboxylic acids, holds significance for several reasons. Firstly, it serves as a valuable building block in organic synthesis. The presence of both a nucleophilic double bond and an electrophilic carbonyl carbon (in the carboxyl group) allows for a diverse range of chemical modifications. libretexts.orgncert.nic.in The carboxylic acid group can be converted into other functional groups like esters, amides, and acid halides, or it can be reduced to an alcohol. youtube.com The double bond can undergo various addition reactions.

Secondly, the study of the thermodynamic properties of the (E)- and (Z)-isomers of this compound provides fundamental insights into the conformational analysis and strain of medium-sized rings. acs.org Understanding the relative stabilities of these isomers contributes to the broader knowledge of how ring size and substitution patterns influence molecular geometry and energy.

Finally, while specific applications for this compound itself are not extensively documented in the provided search results, related cyclic carboxylic acids have been investigated for their biological activities. For instance, salts of some cycloalkene-1-carboxylic acids have been shown to be potent choleretics, compounds that increase the volume of bile secretion from the liver. acs.org Furthermore, other cyclic carboxylic acid derivatives have been evaluated as anticonvulsants and used in the synthesis of biologically active molecules. nih.govsigmaaldrich.com These examples highlight the potential for the cycloundecene carboxylic acid scaffold to be a starting point for the development of new therapeutic agents or other functional molecules. The unique three-dimensional shape conferred by the medium-sized ring could lead to novel interactions with biological targets. acs.orgnih.gov

Advanced Synthetic Methodologies for this compound

The synthesis of medium-sized rings, such as the 11-membered carbocycle of this compound, presents unique challenges in organic chemistry due to unfavorable enthalpic and entropic factors. However, the prevalence of such scaffolds in bioactive molecules necessitates the development of robust and efficient synthetic strategies. This article details advanced methodologies for constructing the cycloundecene ring and installing the requisite carboxylic acid functionality, focusing on modern and innovative approaches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B3433533 1-Cycloundecene-1-Carboxylic Acid CAS No. 3667-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloundecene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h9H,1-8,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOUXKOATDSRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=C(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3667-71-8
Record name 1-CYCLOUNDECENE-1-CARBOXYLIC ACID
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Chemical Reactivity and Mechanistic Studies of 1 Cycloundecene 1 Carboxylic Acid

Reactivity of the Cycloundecene Double Bond

The endocyclic double bond in 1-cycloundecene-1-carboxylic acid is a site of significant reactivity, susceptible to various addition and functionalization reactions.

Electrophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder)

The electron-rich nature of the carbon-carbon double bond makes it nucleophilic and prone to attack by electrophiles. libretexts.orgcsbsju.edu This process, known as electrophilic addition, is a fundamental reaction for alkenes. libretexts.org In the case of this compound, an electrophile would add to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition would be influenced by the electronic effects of the carboxylic acid group and the steric environment of the large ring. While specific studies on this compound are not extensively detailed in the provided results, the general principles of electrophilic addition to alkenes and conjugated dienes are well-established. libretexts.orglibretexts.org

Cycloaddition reactions, particularly the Diels-Alder reaction, represent another important class of transformations for compounds containing double bonds. masterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org In this context, this compound would act as the dienophile, reacting with a conjugated diene. masterorganicchemistry.com The carboxylic acid group, being an electron-withdrawing group, would activate the double bond of the cycloundecene ring, making it a more reactive dienophile. masterorganicchemistry.com The reaction proceeds in a single, concerted step, and the stereochemistry of the reactants is retained in the product. libretexts.orgyoutube.com

Olefin Metathesis Reactions (e.g., Cross-Metathesis, RCM of derivatives)

Olefin metathesis is a powerful catalytic reaction that allows for the cutting and rearranging of carbon-carbon double bonds. libretexts.org This family of reactions includes cross-metathesis and ring-closing metathesis (RCM). nih.gov While direct metathesis on this compound might be challenging due to potential catalyst inhibition by the carboxylic acid group, its derivatives, such as esters, are more amenable to these transformations.

Cross-Metathesis (CM): This reaction involves the exchange of substituents between two different olefins. A derivative of this compound could be reacted with another olefin in the presence of a suitable catalyst (e.g., Grubbs or Schrock catalysts) to generate new, more complex molecules. libretexts.org

Ring-Closing Metathesis (RCM): If a suitable diene precursor derived from this compound were synthesized, RCM could be employed to form a new ring system. This strategy is particularly useful for the synthesis of complex cyclic and bicyclic structures. nih.gov The driving force for RCM is often the formation of a thermodynamically stable ring and the release of a small volatile olefin like ethylene. libretexts.org

The development of carbonyl-olefin metathesis offers another avenue for the transformation of related structures, though it is a distinct process from traditional olefin metathesis. nih.govnih.govmdpi.com

Catalytic Hydrogenation and Functionalization of the Alkene

Catalytic hydrogenation is a common method for the reduction of a carbon-carbon double bond to a single bond. ucla.edu In this reaction, hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. youtube.comyoutube.com For this compound, this reaction would yield cycloundecane-1-carboxylic acid. The addition of hydrogen typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com

Reaction Reactant Reagents Product
Catalytic HydrogenationThis compoundH₂, Pd/C (or PtO₂, Ni)Cycloundecane-1-carboxylic acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a wide array of transformations, providing access to various other functional groups. khanacademy.org

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com this compound can be readily converted to its corresponding esters, such as methyl 1-cycloundecene-1-carboxylate, through this method. chemsynthesis.com Other methods for esterification include reaction with alkyl halides or using coupling agents like DCC (dicyclohexylcarbodiimide). commonorganicchemistry.com

Amidation: Amides are typically formed by the reaction of a carboxylic acid with an amine. nih.gov Direct reaction is often difficult and requires high temperatures. youtube.com More commonly, the carboxylic acid is first activated, for example, by converting it to an acid chloride or by using a coupling agent like DCC. youtube.comtaylorfrancis.com This activated intermediate then readily reacts with an amine to form the corresponding amide.

Anhydride Formation: Carboxylic acid anhydrides can be prepared from carboxylic acids, often through dehydration reactions or by reacting a carboxylate salt with an acid chloride.

Reaction Starting Material Reagents Product
Fischer EsterificationThis compoundAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)1-Cycloundecene-1-carboxylate ester
Amidation (via acid chloride)This compound1. SOCl₂ 2. Amine (e.g., RNH₂)N-Alkyl-1-cycloundecene-1-carboxamide
Amidation (with coupling agent)This compoundAmine (e.g., RNH₂), DCCN-Alkyl-1-cycloundecene-1-carboxamide

Reduction and Decarboxylation Pathways

Reduction: Carboxylic acids are generally resistant to catalytic hydrogenation under conditions that reduce alkenes. libretexts.org However, they can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Therefore, treatment of this compound with LiAlH₄ would be expected to reduce the carboxylic acid group to a hydroxymethyl group, yielding (1-cycloundecen-1-yl)methanol, while potentially leaving the double bond intact. Catalytic hydrogenation of carboxylic acids to alcohols is also possible but often requires more forcing conditions. rsc.org

Intramolecular Reactions and Ring Transformations of this compound

Specific studies detailing intramolecular reactions and ring transformations of this compound are not prevalent in the scientific literature. The large, flexible eleven-membered ring, however, presents unique possibilities for such transformations. The reactivity would be dictated by the interplay between the carboxylic acid functionality, the double bond, and the conformational properties of the cycloundecene ring.

Plausible intramolecular reactions could include:

Lactonization: If a hydroxyl group were introduced into the cycloundecene ring at a suitable position (e.g., in the δ or ε position relative to the carboxyl group), an intramolecular esterification could occur, leading to the formation of a bicyclic lactone. The feasibility and rate of such a reaction would be highly dependent on the stereochemistry and the conformational pre-organization of the substrate, which would need to bring the hydroxyl and carboxylic acid groups into proximity.

Intramolecular Additions to the Double Bond: Under certain conditions, the carboxylate could potentially act as an intramolecular nucleophile, attacking the double bond. However, this is generally less favorable than intermolecular reactions. More likely would be intramolecular additions initiated by an external reagent. For example, iodolactonization could be a possibility if the molecule were treated with iodine, leading to the formation of an iodine-containing bicyclic lactone.

Ring transformations of the cycloundecene ring system itself, originating from the carboxylic acid, are also conceivable, though would likely require specific and potentially harsh reaction conditions. These could involve transannular reactions (reactions across the ring), which are known to occur in medium-sized rings (8-11 membered). Such reactions are often driven by the release of transannular strain.

Kinetic and Thermodynamic Aspects of this compound Transformations

The thermodynamic properties of the (E)- and (Z)-isomers of this compound have been investigated. A key study focused on the isomerization of these geometric isomers in a mixture of acetic anhydride and triethylamine. researchgate.net The thermodynamic data obtained from these experiments provide insight into the relative stabilities of the two isomers. researchgate.net

It was determined that the (E)-isomer of this compound is the more stable of the two. researchgate.net The standard free energies, enthalpies, and entropies of isomerization were determined at various temperatures.

Thermodynamic Data for the Isomerization of (Z)- to (E)-1-Cycloundecene-1-Carboxylic Acid Anhydrides
Temperature (°C)ΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
100-2.5-6.8-11.5
120-2.7
140-2.9

The negative values for the standard Gibbs free energy change (ΔG°) indicate that the equilibrium favors the (E)-isomer. The negative enthalpy change (ΔH°) suggests that the (E)-isomer is enthalpically more stable, which could be attributed to a less strained ring conformation. The negative entropy change (ΔS°) suggests that the (E)-isomer is more ordered than the (Z)-isomer.

While these thermodynamic data are available for the isomerization process, detailed kinetic studies on other transformations of this compound, such as the rates of acyl substitution or rearrangement reactions, are not widely reported in the literature. Such studies would be valuable for understanding the reaction mechanisms and for optimizing synthetic procedures involving this compound.

Derivatives and Analogues of 1 Cycloundecene 1 Carboxylic Acid: Synthesis and Chemical Utility

Synthesis and Transformations of Ester and Amide Derivatives

The carboxylic acid moiety of 1-cycloundecene-1-carboxylic acid serves as a versatile handle for the synthesis of various ester and amide derivatives. These transformations generally follow standard protocols for carboxylic acid activation and subsequent reaction with alcohols or amines.

The direct esterification of this compound with an alcohol under acidic catalysis, or the conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol, are common methods to obtain the corresponding esters. Similarly, amides can be prepared through the formation of an activated carboxylic acid species (e.g., acyl chloride, mixed anhydride) and subsequent treatment with a primary or secondary amine. One-pot methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride can also be employed for the direct formation of amides from carboxylic acids and amines. nih.gov

Macrocyclic Lactones and Lactams Derived from the Cycloundecene Scaffold

The cycloundecene framework is a precursor to macrocyclic lactones and lactams, which are significant structural motifs in many biologically active compounds. nih.govmsdvetmanual.com A key industrial process that highlights the transformation of a large-ring ketone into a lactam is the Beckmann rearrangement of cyclododecanone (B146445) oxime to produce laurolactam (B145868) (a 12-membered lactam). This process is fundamental to the production of Nylon 12. researchgate.net A similar strategy could, in principle, be applied to an oxime derived from a ketone precursor of this compound.

The synthesis of macrocyclic lactones can be achieved through various ring-expansion or cyclization strategies. The Baeyer-Villiger oxidation of a cyclic ketone precursor is a common method for lactone formation. For instance, the oxidation of cyclododecanone can lead to the corresponding lactone. The ring-opening polymerization (ROP) of these macrocyclic lactones is a significant area of research for the production of biodegradable polyesters. nih.govtandfonline.com While often driven by ring strain in smaller lactones, the polymerization of macrolactones is largely an entropically driven process. bas.bg

The synthesis of lactams can also be achieved through intramolecular C-H amidation reactions. Recent advancements have shown that hemoprotein-catalyzed intramolecular C-H amidation of dioxazolones can produce 4-, 5-, and 6-membered lactams asymmetrically. nih.gov While not yet demonstrated for large rings, this points to emerging synthetic strategies. Electrochemical methods have also been developed for the synthesis of medium-sized (8- to 11-membered) lactams through a dehydrogenative ring-expansion reaction involving amidyl radical migration. chinesechemsoc.org

Transformation Precursor Product Key Reagents/Reaction Type Significance
Beckmann RearrangementCyclododecanone OximeLaurolactamAcid catalystIndustrial synthesis of Nylon 12 precursor researchgate.net
Baeyer-Villiger OxidationCyclododecanoneCyclododecanolidePeroxy acidsSynthesis of macrocyclic lactones researchgate.net
Ring-Opening PolymerizationMacrocyclic Lactones (e.g., ω-pentadecalactone)PolyestersMetal catalysts (e.g., Y, Al), EnzymaticProduction of biodegradable polymers acs.orgrsc.org
Electrochemical Ring ExpansionBenzocyclic Ketones and AmidesMedium-sized Lactams (8-11 membered)Electrochemical dehydrogenationAccess to challenging medium-sized rings chinesechemsoc.org

Functionalized Esters and Amides for Specialized Chemical Applications

The ester and amide derivatives of this compound can be further functionalized to create molecules for specialized applications. The incorporation of specific functional groups can tailor the chemical and physical properties of these derivatives, making them suitable as monomers for polymerization, intermediates in the synthesis of complex natural products, or as biologically active agents.

For example, esters of related cycloalkene carboxylic acids are valuable building blocks in organic synthesis. nih.gov The development of functionalized amides is also crucial in medicinal chemistry, where the amide bond is a cornerstone of peptide and protein structures. The synthesis of highly functionalized 3-amino-2-thiohydantoins has been achieved using cyclododecanone as a recyclable protecting group, demonstrating an efficient protocol for creating complex heterocyclic systems from large-ring ketones. rsc.org

Oxidized and Reduced Derivatives

The double bond and the carboxylic acid group in this compound are amenable to a variety of oxidation and reduction reactions, leading to a range of saturated and functionalized analogues.

Synthesis of Hydroxylated and Epoxidized Analogues

The epoxidation of the double bond in the cycloundecene ring can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). msdvetmanual.comontosight.ai The uncatalyzed liquid-phase oxidation of the analogous cyclododecene (B75492) with molecular oxygen has been shown to produce cyclododecene oxide, along with cyclododecenol and cyclododecene hydroperoxide. acs.orgmonash.edu This suggests that direct oxidation can lead to both epoxidized and hydroxylated derivatives. The epoxidation of cyclododecene has also been studied using heterogeneous catalysts like polybenzimidazole supported Mo(VI) complexes with tert-butyl hydroperoxide as the oxidant. researchgate.net

Hydroxylation of cycloalkanes can be achieved using biocatalytic methods. For instance, variants of the cytochrome P450 enzyme CYP102A1 have been shown to efficiently hydroxylate cycloalkanes, including those up to C10, with the activity being enhanced by the addition of decoy molecules. nih.gov

Reaction Substrate Product(s) Reagents/Conditions Reference
Uncatalyzed OxidationCyclododeceneCyclododecene oxide, Cyclododecenol, Cyclododecene hydroperoxideMolecular O₂, 363-383 K acs.orgmonash.edu
Catalytic EpoxidationCyclododeceneCyclododecene oxidePBI-Mo(VI), TBHP researchgate.net
Biocatalytic HydroxylationCycloalkanes (C5-C10)CycloalkanolsCytochrome P450 variants, Decoy molecules nih.gov

Cycloundecanecarboxylic Acid Derivatives

Reduction of the double bond in this compound would yield cycloundecanecarboxylic acid. This saturated carboxylic acid is the fully reduced form of the parent compound. The hydrogenation of the double bond can typically be achieved using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel.

The saturated analogue, cyclododecanecarboxylic acid, is a known compound. nih.gov The synthesis of the parent cyclododecane (B45066) is achieved through the hydrogenation of cyclododecatriene, which is produced by the trimerization of butadiene. nih.gov Cyclododecane is then oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone. youtube.com The latter can be further oxidized to dodecanedioic acid, an important precursor for certain types of nylon. wikipedia.org

Conjugates and Hybrid Molecules Incorporating the this compound Core

The this compound scaffold can be incorporated into larger, more complex molecules to form conjugates and hybrid structures. The carboxylic acid functionality provides a convenient point of attachment for other molecular fragments, such as peptides, saccharides, or fluorescent labels.

While specific examples of conjugates derived directly from this compound are not prevalent in the literature, the principles of bioconjugation chemistry can be applied. For example, the carboxylic acid could be activated and coupled to the amine group of an amino acid or a peptide. Similarly, it could be linked to a hydroxyl group of a sugar molecule. The synthesis of β-cyclodextrin derivatives functionalized with azobenzene (B91143) demonstrates the feasibility of attaching complex moieties to cyclic structures. researchgate.net The resulting hybrid molecules could have applications in areas such as drug delivery, molecular recognition, and materials science, leveraging the unique conformational properties of the macrocyclic ring.

Despite a comprehensive search of available scientific literature, no specific research findings on the polymerization or oligomerization behavior of this compound or its derivatives could be located.

Therefore, section 4.4 of the article, focusing on the polymerization and oligomerization of this specific compound and its derivatives, cannot be generated with scientifically accurate and verifiable data.

The conducted searches explored various polymerization techniques, including:

Ring-Opening Metathesis Polymerization (ROMP)

Acyclic Diene Metathesis (ADMET) Polymerization

Enzymatic Polymerization

Condensation Polymerization

While these searches yielded extensive information on the polymerization of other cyclic olefins, lactones, and functionalized monomers, no studies were identified that specifically investigated this compound or its esters as monomers for polymerization or oligomerization.

Consequently, no data is available to populate the requested data tables or to provide a detailed discussion of research findings as outlined in the user's instructions. It appears that the polymerization behavior of this particular compound is not a subject that has been reported in the accessible scientific literature.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. It provides atom-level information on the chemical environment, connectivity, and spatial arrangement of nuclei.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals expected for 1-cycloundecene-1-carboxylic acid and for probing its conformation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would reveal the sequence of methylene (B1212753) (-CH₂-) groups within the eleven-membered ring by showing cross-peaks between adjacent protons. The correlation between the vinylic proton and the protons on the adjacent allylic carbon would also be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the definitive assignment of each carbon atom in the cycloundecene ring and the carboxylic acid group that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This technique is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the vinylic proton to the carboxylic carbon and other nearby carbons in the ring, confirming the position of the double bond relative to the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly powerful for determining the three-dimensional conformation of the flexible cycloundecene ring. Cross-peaks in a NOESY spectrum would indicate through-space proximities between specific protons, helping to define the folding and spatial arrangement of the large ring structure.

The following table summarizes the application of 2D NMR techniques for the analysis of this compound.

Table 1: Application of 2D NMR Techniques for this compound
Technique Information Gained Expected Correlations for this compound
COSY ¹H-¹H coupling (through-bond connectivity) sdsu.edu Correlations between adjacent -CH₂- protons in the ring; correlation between the vinylic proton and adjacent allylic protons.
HSQC Direct ¹H-¹³C correlation (one-bond) youtube.com Cross-peaks linking each proton to its directly attached carbon atom.
HMBC Long-range ¹H-¹³C correlation (2-4 bonds) youtube.com Correlation from the vinylic proton to the carboxylic carbon; correlations from methylene protons to neighboring carbons.
NOESY ¹H-¹H spatial proximity (through-space) researchgate.net Cross-peaks between protons on different parts of the ring that are spatially close due to ring folding, defining the 3D conformation.

Dynamic NMR Studies for Conformational Dynamics and Isomerization Processes

The eleven-membered ring of this compound is highly flexible and can exist in multiple conformations that interconvert at room temperature. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these dynamic processes. nih.gov

By lowering the temperature, the rate of conformational exchange can be slowed down. nih.gov If the exchange is slow on the NMR timescale, separate signals for each distinct conformer may be observed. Analyzing the changes in the NMR line shapes as the temperature is varied allows for the calculation of the energy barriers (activation energies) associated with these conformational changes, such as ring flipping or pseudorotation. nih.gov This provides critical thermodynamic and kinetic data about the molecule's flexibility and the relative stability of its different shapes.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, measure mass with extremely high accuracy (typically <5 ppm error). unl.edu This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₂₀O₂) from its exact mass. This capability is essential for confirming the identity of a product in a chemical synthesis or for identifying it within a complex biological or environmental sample.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This process provides structural information about the precursor ion. For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. The fragmentation pattern, such as the characteristic loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, and fragmentation of the cycloundecene ring, would serve as a structural fingerprint. This is invaluable for confirming the identity of the molecule and for distinguishing it from isomers during the analysis of reaction pathways and the detection of transient intermediates. nih.govresearchgate.net

Table 2: Mass Spectrometry Techniques for Characterizing this compound

Technique Primary Function Information Obtained
HRMS Determines exact mass with high precision. unl.edu Unambiguous elemental formula (C₁₂H₂₀O₂).
MS/MS Fragments a selected ion to reveal structural details. nih.gov Structural confirmation through characteristic fragmentation patterns (e.g., loss of H₂O, CO₂).

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups and monitoring their changes during a chemical reaction.

For this compound, IR and Raman spectra would exhibit characteristic vibrational bands. The carboxylic acid group would be identified by a broad O-H stretching band (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (~1700-1725 cm⁻¹). nih.gov The carbon-carbon double bond of the alkene would show a C=C stretching vibration (~1640-1680 cm⁻¹). The intensity and position of these bands can be used to monitor reactions involving this compound. For example, in an esterification reaction, the disappearance of the broad O-H stretch and a shift in the C=O stretch would indicate the conversion of the carboxylic acid to an ester.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the most definitive and precise picture of a molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an exact three-dimensional model of the molecule. This model would reveal precise bond lengths, bond angles, and torsional angles. Crucially, it would capture the specific, low-energy conformation adopted by the flexible eleven-membered ring in the crystal lattice. This solid-state structure serves as an essential benchmark for comparison with computational models and solution-phase conformational studies.

Advanced Chromatographic Techniques (GC-MS, LC-MS/MS, Chiral HPLC) for Reaction Monitoring and Purity Assessment

The comprehensive characterization of "this compound" necessitates the use of advanced chromatographic techniques. These methods are indispensable for monitoring the progress of its synthesis, isolating the final product, and ensuring its purity. The selection of a specific technique is contingent on the sample's properties and the analytical objective, whether it be routine purity assessment or the complex task of chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the analysis of volatile and thermally stable compounds. For "this compound," which may require derivatization to enhance its volatility, GC-MS provides detailed information on its purity and can be instrumental in identifying byproducts during its synthesis. The derivatization process typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester.

During GC analysis, the derivatized compound is separated from other components in the mixture based on its boiling point and interactions with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is crucial for structural elucidation and confirmation. For instance, the mass spectrum of a related compound, 3-cyclohexene-1-carboxylic acid, is available in the NIST WebBook and provides an example of the type of data obtained from such an analysis. nist.gov

Illustrative GC-MS Data for a Derivatized Analog:

While specific GC-MS data for "this compound" is not publicly available, the following table illustrates the type of data that would be generated for a hypothetical methyl ester derivative.

ParameterValue
Compound Name Methyl 1-Cycloundecene-1-Carboxylate (Hypothetical)
GC Column DB-5ms (or similar non-polar column)
Injection Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
Retention Time (tR) ~15.2 min (Hypothetical)
Ionization Mode Electron Ionization (EI)
Key Mass Fragments (m/z) [M]+, [M-OCH3]+, [M-COOCH3]+ (Hypothetical)

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are not amenable to GC due to low volatility or thermal instability, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. "this compound" can be analyzed directly by LC-MS/MS, often without the need for derivatization. This technique is particularly valuable for monitoring reaction progress and for the purification of the final product.

In an LC-MS/MS system, the compound is first separated via high-performance liquid chromatography (HPLC). The separation can be achieved using various mechanisms, such as reversed-phase or ion-exchange chromatography. sielc.com Following separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion (the molecular ion of the compound), fragmenting it, and then analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly sensitive and selective, making it ideal for quantitative analysis and purity assessment, even in complex mixtures. nih.govnih.gov The characterization of other macrocyclic compounds, such as cyclotides, has been successfully performed using LC-MS/MS. nih.gov

Hypothetical LC-MS/MS Parameters for Purity Assessment:

The table below outlines typical parameters that could be employed for the analysis of "this compound."

ParameterValue
Compound Name This compound
LC Column C18 reversed-phase column
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
Gradient Gradient elution from 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) [M-H]⁻ (Hypothetical)
Product Ions (m/z) Specific fragments resulting from collision-induced dissociation (Hypothetical)

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The double bond in "this compound" can give rise to geometric isomers (cis/trans), and if chiral centers are present in the molecule or introduced during synthesis, enantiomers may also exist. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a specialized technique used to separate these enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate chiral column is critical and often requires screening of various CSPs. researchgate.net Common types of CSPs used for the separation of acidic compounds include those based on macrocyclic antibiotics, polysaccharides (like derivatized cellulose (B213188) or amylose), and quinine-based selectors. nih.govnih.govchiraltech.com The mobile phase composition is also optimized to achieve the best separation. The ability to separate enantiomers is crucial in pharmaceutical research, as different enantiomers of a compound can have distinct biological activities. While specific chiral separation methods for "this compound" have not been documented, the principles of chiral HPLC are well-established for other carboxylic acids. researchgate.net

Illustrative Chiral HPLC Separation Parameters:

This table provides a hypothetical example of the conditions that might be used for the chiral separation of "this compound."

ParameterValue
Compound Name (±)-1-Cycloundecene-1-Carboxylic Acid (Hypothetical Racemate)
Chiral Stationary Phase Chiralpak AD-H (amylose-based) or similar
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (tR) Enantiomer 1 ~8.5 min (Hypothetical)
Retention Time (tR) Enantiomer 2 ~10.2 min (Hypothetical)

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

It is important to note that while "this compound" is commercially available from suppliers like Sigma-Aldrich, they may not provide analytical data, and the responsibility of confirming the product's identity and purity lies with the researcher. sigmaaldrich.com

Theoretical and Computational Chemistry Studies of 1 Cycloundecene 1 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method, balancing computational cost with accuracy for studying the electronic structure and reactivity of medium-sized organic molecules like 1-Cycloundecene-1-Carboxylic Acid. These calculations can elucidate frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, all of which are crucial for predicting the molecule's reactivity.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the prediction of viable reaction pathways, the characterization of transient transition states, and the calculation of activation energy barriers. For this compound, several reaction types are of interest, including electrophilic additions to the double bond and reactions involving the carboxylic acid group.

For instance, the catalytic hydrogenation of the cycloundecene ring is a key transformation. DFT calculations can model the stepwise process of hydrogen addition, identifying the most stable-to-intermediate species and the energy required to overcome the transition state for each step. These calculations can also predict the stereochemical outcome of the reaction by comparing the energy barriers of pathways leading to different stereoisomers.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Proposed Reaction Pathway of this compound

StepDescriptionTransition StateEnergy Barrier (kcal/mol)
1Initial coordination of the alkene to a catalyst surfaceTS15.2
2First hydrogen atom transfer to one carbon of the double bondTS215.8
3Second hydrogen atom transfer to the other carbon of the double bondTS312.1
4Desorption of the saturated product from the catalyst surface-3.5

Note: The data in this table is illustrative and based on typical values for similar catalytic hydrogenation reactions. Actual values would require specific DFT calculations for this compound with a defined catalyst.

Calculation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations are also extensively used to predict spectroscopic data, which can be a powerful tool for structure verification when compared with experimental spectra. By calculating the magnetic shielding tensors of the nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies for Infrared (IR) and Raman spectroscopy can be obtained.

Table 2: Predicted Spectroscopic Parameters for this compound from DFT Calculations

ParameterFunctional GroupPredicted Value
¹³C NMR Chemical ShiftCarboxylic Carbon (C=O)170-175 ppm
¹³C NMR Chemical ShiftAlkene Carbon (C=)135-140 ppm
¹³C NMR Chemical ShiftAlkene Carbon (-C-COOH)128-132 ppm
¹H NMR Chemical ShiftCarboxylic Acid Proton (-COOH)10-12 ppm
IR Vibrational FrequencyO-H Stretch (in COOH)2500-3300 cm⁻¹ (broad)
IR Vibrational FrequencyC=O Stretch (in COOH)1700-1725 cm⁻¹
IR Vibrational FrequencyC=C Stretch1640-1660 cm⁻¹

Note: The data in this table is illustrative and represents typical ranges for the respective functional groups. Precise values depend on the level of theory, basis set, and solvent model used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration of the Cycloundecene Ring

The eleven-membered ring of this compound possesses significant conformational flexibility. nih.gov Exploring this vast conformational landscape is crucial, as the molecule's reactivity and biological activity can be highly dependent on its three-dimensional shape. Molecular Dynamics (MD) simulations are a computational method well-suited for this purpose. nih.gov

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov This allows for the exploration of different conformations and the identification of the most stable, low-energy structures. For cyclic molecules, especially those with medium to large rings, MD simulations can reveal the preferred ring conformations and the energy barriers between them. nih.gov Enhanced sampling techniques are often employed in MD to overcome energy barriers and explore the conformational space more efficiently. nih.gov

Computational Design of Catalysts and Reagents for this compound Transformations

Computational chemistry plays a vital role in the rational design of catalysts and reagents for specific chemical transformations. nih.govmdpi.com For this compound, this could involve designing a catalyst for a stereoselective reaction, such as an asymmetric hydrogenation or epoxidation.

By modeling the interaction of the substrate with a potential catalyst, researchers can predict the efficiency and selectivity of the catalytic process. mdpi.com For example, in designing a chiral catalyst for the asymmetric hydrogenation of this compound, computational methods can be used to:

Screen potential catalyst candidates: By calculating the binding energy of the substrate to different catalysts, promising candidates can be identified.

Predict stereoselectivity: By modeling the transition states for the formation of different stereoisomers, the enantiomeric excess of the reaction can be predicted. nih.gov

Optimize catalyst structure: The structure of the catalyst can be systematically modified in silico to improve its performance.

This computational pre-screening can significantly reduce the experimental effort required to develop new and efficient catalytic systems for the transformation of this compound. nih.govmdpi.com

Applications of 1 Cycloundecene 1 Carboxylic Acid in Materials Science and Chemical Synthesis

Building Block for Novel Polymeric Materials and Advanced Polymers

The bifunctional nature of 1-cycloundecene-1-carboxylic acid, possessing both a polymerizable olefin and a versatile carboxylic acid group, makes it a promising candidate for the development of advanced polymeric materials.

Synthesis of Monomers for Specialty Polymers and Copolymers

This compound can serve as a monomer in various polymerization reactions. The presence of the double bond within the cycloundecene ring makes it susceptible to ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with controlled architectures and functionalities. The reactivity of cycloalkenes in ROMP is influenced by ring strain, and while larger rings like cycloundecene have less strain than smaller counterparts (e.g., cyclobutene (B1205218) or norbornene), they can still undergo polymerization, often with the aid of highly active catalysts.

The carboxylic acid group can be modified prior to polymerization to yield a variety of functionalized monomers. For instance, esterification with different alcohols could introduce a range of side chains, influencing the final polymer's properties. These esterified monomers could then be copolymerized with other cyclic olefins to create copolymers with tailored characteristics. This approach allows for the synthesis of a diverse library of specialty polymers from a single starting material.

Modification of Polymer Properties through Incorporation of Cycloundecene Moieties

The incorporation of the large and flexible cycloundecene moiety into a polymer backbone is anticipated to significantly influence its physical and chemical properties. The bulky nature of the eleven-membered ring can increase the free volume within the polymer matrix, potentially leading to materials with lower densities and altered gas permeability.

Furthermore, the flexibility of the cycloundecene ring could impact the polymer's thermal properties. It is plausible that the introduction of this moiety would lower the glass transition temperature (Tg) of the resulting polymer, making it more flexible and suitable for applications requiring elastomeric properties. The carboxylic acid group, or its derivatives, provides a handle for further post-polymerization modification, allowing for the fine-tuning of properties such as solubility, adhesion, and chemical resistance. For example, the presence of carboxylic acid groups can impart pH-responsiveness to the polymer.

Intermediate in the Synthesis of Non-Biological Specialty Chemicals

Beyond polymer science, this compound holds potential as a key intermediate in the synthesis of a variety of non-biological specialty chemicals.

Precursor in Fine Chemical Synthesis

The synthesis of both (E)- and (Z)-cycloundecene-1-carboxylic acid has been reported through the aqueous alkaline hydrolysis of the corresponding 4-chloro-3,4-poly(methylene)-2-pyrazolin-5-ones. Thermodynamic studies have shown that the (E)-isomer is the more stable of the two. This synthetic accessibility opens the door for its use as a precursor in the production of other fine chemicals.

The double bond and the carboxylic acid group can be selectively transformed to introduce new functionalities. For example, hydrogenation of the double bond would yield cycloundecane-1-carboxylic acid, a saturated analogue with different physical properties. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which are valuable intermediates in organic synthesis. These transformations could lead to the production of unique plasticizers, lubricants, or other performance chemicals where the large cycloaliphatic ring imparts desirable properties.

Development of Chemical Reagents and Ligands

The structural framework of this compound can be utilized in the design of novel chemical reagents and ligands for various applications, including catalysis. The carboxylic acid group can act as a coordinating site for metal ions, and the cycloundecene ring can be functionalized to introduce additional donor atoms, creating multidentate ligands. The large, flexible ring could influence the steric and electronic environment around a coordinated metal center, potentially leading to catalysts with unique selectivity and reactivity in chemical transformations. For instance, such ligands could find use in asymmetric catalysis where the chiral conformation of the cycloundecene ring could be exploited.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Furthermore, machine learning models can predict the stereochemical outcome of reactions, a crucial aspect for controlling the E/Z isomerism of the double bond in 1-cycloundecene-1-carboxylic acid. arxiv.orgmdpi.com By analyzing the subtle electronic and steric factors that influence stereoselectivity, these models can guide the choice of catalysts and reaction conditions to favor the desired isomer. eurekalert.orgarxiv.org The development of predictive models for reaction yields and selectivity will significantly reduce the trial-and-error nature of synthesis, making the process more efficient and cost-effective. nih.gov

Development of Stereocontrolled Access to All Isomers of this compound

Achieving complete stereocontrol in the synthesis of this compound, specifically the selective formation of either the E or Z isomer, remains a significant synthetic challenge. researchfeatures.com The development of novel catalytic systems and synthetic methodologies is paramount to overcoming this hurdle.

Catalytic Methods for Stereoselective Alkene Synthesis:

Recent advancements in transition metal catalysis offer promising avenues for the stereoselective synthesis of tetrasubstituted alkenes, a structural motif present in this compound. rsc.orgrsc.orgucl.ac.ukkaust.edu.sanih.gov Nickel-catalyzed reactions, for instance, have shown remarkable efficiency in the Z-selective difunctionalization of alkynes, which could be adapted for the synthesis of the Z-isomer of the target molecule. rsc.orgrsc.orgkaust.edu.sa The choice of ligands is often crucial in directing the stereochemical outcome of these reactions. rsc.orgrsc.orgkaust.edu.sa

Ruthenium-catalyzed C-H alkenylation is another powerful tool that could be explored for the stereoselective synthesis of derivatives of this compound. ucl.ac.uk These methods often exhibit high regio- and stereoselectivity under mild conditions. ucl.ac.uk

Isomerization Protocols:

In cases where a mixture of E and Z isomers is obtained, the development of efficient isomerization protocols is essential. researchgate.net Photoredox catalysis has emerged as a powerful technique for the E-to-Z isomerization of alkenes, often proceeding under mild conditions with high selectivity. acs.orgqs-gen.com This approach could be applied to selectively convert the more accessible isomer of this compound to the less favored one. acs.org Additionally, methods for the separation of E and Z isomers, such as ion exchange chromatography with silver or copper ions, could be employed to isolate the desired isomer from a mixture. google.com

The table below summarizes potential strategies for stereocontrolled access to isomers of this compound.

StrategyDescriptionPotential Outcome for this compound
Nickel-Catalyzed Alkyne Difunctionalization A cascade reaction that functionalizes both sides of an alkyne with high Z-selectivity. rsc.orgrsc.orgkaust.edu.saSelective synthesis of the Z-isomer.
Ruthenium-Catalyzed C-H Alkenylation A method for forming C-C bonds with high regio- and stereoselectivity. ucl.ac.ukStereoselective synthesis of functionalized derivatives.
Photoredox-Catalyzed Isomerization Utilizes light and a photocatalyst to interconvert E and Z isomers. acs.orgqs-gen.comConversion of an accessible isomer to the desired, less stable isomer.
Ion Exchange Chromatography Separation technique based on differential interaction of isomers with a stationary phase. google.comIsolation of pure E or Z isomers from a mixture.

Exploration of Novel Functionalization Reactions and Catalytic Systems

The chemical reactivity of this compound offers a rich landscape for the exploration of novel functionalization reactions, enabling the synthesis of a diverse range of derivatives with potentially valuable properties.

C-H Functionalization:

Direct C-H activation and functionalization have become powerful tools in organic synthesis for their atom and step economy. mt.com The application of these methods to the cycloundecene ring could lead to the introduction of new functional groups at various positions. nih.govwikipedia.orgresearchgate.net For instance, palladium-catalyzed transannular C-H arylation has been successfully applied to other cycloalkane carboxylic acids, suggesting its potential for functionalizing the 1-cycloundecene ring at remote positions. nih.gov This would provide access to a new chemical space that is not readily accessible through traditional methods. nih.gov

Alkene Functionalization:

The double bond in this compound is a prime site for a variety of functionalization reactions. Alkene carboxy-alkylation, a reaction that introduces both a carboxyl group and an alkyl group across the double bond, could be a powerful strategy for building molecular complexity. acs.org Photocatalytic methods for this transformation have been developed, offering a sustainable approach. acs.org

Catalytic carbonylation reactions represent another promising avenue for the functionalization of the alkene. youtube.com These reactions, often catalyzed by palladium, can introduce carbonyl-containing functional groups, further expanding the synthetic utility of the molecule. youtube.comacs.org

Carboxylic Acid Functionalization:

The carboxylic acid group itself can be a handle for a wide range of transformations, allowing for the introduction of diverse functionalities.

The following table highlights potential functionalization reactions for this compound.

Reaction TypeDescriptionPotential Application to this compound
C-H Arylation Palladium-catalyzed reaction to form a new carbon-carbon bond between a C-H bond and an aryl group. nih.govIntroduction of aryl groups at various positions on the cycloundecene ring.
Alkene Carboxy-alkylation Simultaneous addition of a carboxyl and an alkyl group across the double bond. acs.orgRapid increase in molecular complexity and access to lactone derivatives.
Catalytic Carbonylation Introduction of a carbonyl group using carbon monoxide and a transition metal catalyst. youtube.comacs.orgSynthesis of ketones, amides, and other carbonyl-containing derivatives.

Challenges and Opportunities in Scalable and Sustainable Production for Industrial Applications

The transition of this compound and its derivatives from laboratory-scale synthesis to industrial production presents both significant challenges and exciting opportunities. nih.govrsc.orgnih.govrsc.org The inherent difficulties in synthesizing medium-sized rings, coupled with the growing demand for sustainable chemical processes, necessitate innovative solutions. mdpi.comnih.govrsc.orgrsc.org

Challenges in Scalable Synthesis:

The synthesis of medium-sized rings like cycloundecene is often plagued by low yields due to unfavorable entropic factors and transannular strain. mdpi.comnih.govrsc.org Direct cyclization methods can be inefficient, making large-scale production economically challenging. nih.govrsc.org Ring-expansion strategies, while promising, may require multi-step sequences that can be difficult to scale up. mdpi.comnih.govrsc.org

Opportunities for Sustainable Production:

The development of biocatalytic and chemocatalytic methods offers a path towards more sustainable and efficient production. chemistryjournals.netportlandpress.comtudelft.nlyoutube.comnih.gov

Biocatalysis: Enzymes can perform highly selective transformations under mild conditions, reducing energy consumption and waste generation. chemistryjournals.netportlandpress.comtudelft.nlyoutube.com The use of engineered enzymes could enable the direct synthesis of this compound or its precursors from renewable feedstocks. portlandpress.comtudelft.nl Biocatalytic processes often operate in aqueous media, minimizing the use of hazardous organic solvents. chemistryjournals.net

Industrial Applications:

The unique structural features of macrocyclic compounds like this compound make them attractive for various industrial applications. acs.orgnih.govmdpi.comresearchgate.netresearchgate.net Their conformational flexibility and ability to bind to challenging biological targets have led to their exploration in drug discovery. nih.govmdpi.comresearchgate.net Furthermore, macrocycles have found applications in areas such as fragrances, polymers, and as selective metal extractants. acs.orgresearchgate.net The scalable and sustainable production of this compound would open the door to its evaluation and potential use in these and other emerging fields.

The table below outlines the challenges and opportunities in the production and application of this compound.

AspectChallengesOpportunities
Synthesis Low yields in ring-closure reactions due to strain and entropy. nih.govrsc.orgDevelopment of efficient ring-expansion strategies and novel catalytic systems. mdpi.comnih.gov
Sustainability Reliance on traditional, often harsh, synthetic methods.Implementation of biocatalytic and recyclable chemocatalytic processes. chemistryjournals.netportlandpress.comtudelft.nl
Industrial Applications Limited availability of the compound for large-scale screening and development.Exploration in drug discovery, fragrances, and materials science due to its unique macrocyclic structure. acs.orgnih.govresearchgate.net

Q & A

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-run NMR with deuterated DMSO to detect water or solvent impurities .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm carbonyl assignments .
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 1-cyclohexene-1-carboxylic acid) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.